Pyrazolo[1,5-a]pyrazine-4-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid and its derivatives have been found to exhibit a wide range of biological activities. They have been shown to have antiproliferative effects on lung adenocarcinoma cell lines .
Mode of Action
It’s suggested that the compound interacts with its targets, leading to changes at the molecular level . The reaction mechanism involves an attack coming from a nitrogen atom, resulting in a cyclization intermediate, which is finalized with proton transfer .
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biological pathways, including those involved in inflammation, kinase inhibition, and antimicrobial activity .
Pharmacokinetics
Theoretical admet (absorption, distribution, metabolism, excretion, and toxicity) studies of pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .
Result of Action
The cytotoxic effects of this compound derivatives on the A549 cell line have been investigated. Certain derivatives were found to increase the cell death rate to 50% at a concentration of 160 µM .
Action Environment
It’s worth noting that the compound exhibits excellent thermal stability , which could potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with dipeptidyl peptidase-IV, an enzyme involved in glucose metabolism, thereby inhibiting its activity . Additionally, this compound has been found to inhibit HIV-1 integrase, an enzyme critical for the replication of the HIV virus . These interactions highlight the compound’s potential as a therapeutic agent in treating metabolic disorders and viral infections.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In lung adenocarcinoma cell lines, this compound has demonstrated antiproliferative effects, leading to increased cell death rates . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the Ras/Erk and PI3K/Akt signaling pathways, which are crucial for cell proliferation and survival . These effects underscore its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits the activity of dipeptidyl peptidase-IV by binding to its active site, thereby preventing substrate access . Additionally, it modulates gene expression by influencing transcription factors involved in cell proliferation and apoptosis . These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects on cancer cells, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and improving metabolic function . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in glucose and lipid metabolism . For instance, this compound inhibits dipeptidyl peptidase-IV, leading to increased levels of incretin hormones, which play a role in glucose homeostasis . These interactions are crucial for understanding the compound’s metabolic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and lungs . The localization and accumulation of this compound in these tissues are important for its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments, thereby modulating its biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using various amine derivatives in the presence of cesium carbonate in methanol . This method yields different pyrazolo[1,5-a]pyrazine derivatives under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Pyrazolo[1,5-a]pyrazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares a similar fused ring structure but with a pyrimidine ring instead of a pyrazine ring.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different fusion pattern of the pyrazole and pyrimidine rings.
Uniqueness: Pyrazolo[1,5-a]pyrazine-4-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrazine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-1-2-9-10(5)4-3-8-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHMHMVQQSJLAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2092330-98-6 | |
Record name | pyrazolo[1,5-a]pyrazine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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